molecular formula C13H17N7OS2 B11189609 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide

Cat. No.: B11189609
M. Wt: 351.5 g/mol
InChI Key: WUEMMWQRMMOCJS-UHFFFAOYSA-N
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Description

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide is a complex organic compound that features a triazole ring, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for triazole derivatives include intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate reactions and improve selectivity . Additionally, the choice of solvents and catalysts can significantly impact the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H17N7OS2

Molecular Weight

351.5 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-cyano-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrol-2-yl]acetamide

InChI

InChI=1S/C13H17N7OS2/c1-7-8(5-14)11(16-9(7)3-4-22-2)17-10(21)6-23-13-18-12(15)19-20-13/h16H,3-4,6H2,1-2H3,(H,17,21)(H3,15,18,19,20)

InChI Key

WUEMMWQRMMOCJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NNC(=N2)N)CCSC

Origin of Product

United States

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